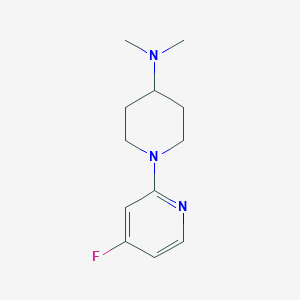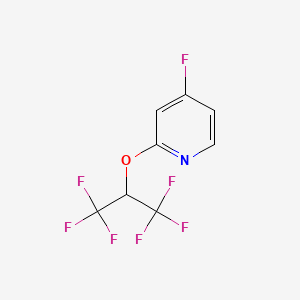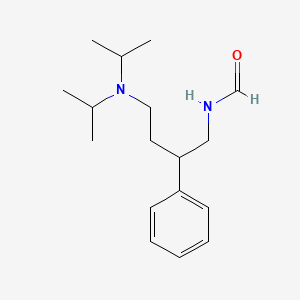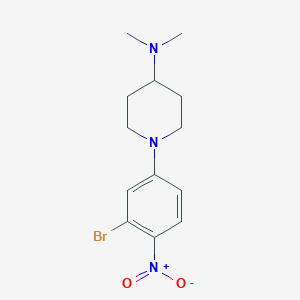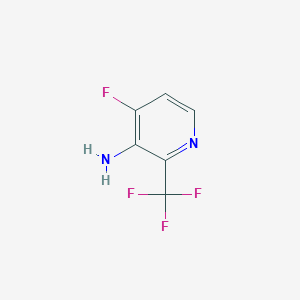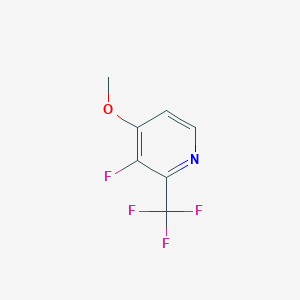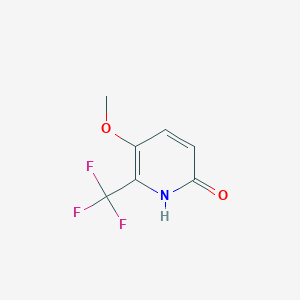
(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride
Overview
Description
“(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride” is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . Boronic acids have unique physicochemical and electronic characteristics .
Synthesis Analysis
The synthesis of boronic acids is relatively simple and well-known . They can be obtained through various synthetic processes . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .Molecular Structure Analysis
The molecular formula of “this compound” is C11H17BClFN2O2 . Boronic acids are considered Lewis acids .Chemical Reactions Analysis
Boronic acids, such as “this compound”, can be used as building blocks and synthetic intermediates . They have unique physicochemical and electronic characteristics .Scientific Research Applications
Boronic Acid Applications in Drug Discovery
Boronic acids, including derivatives like “(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride,” have shown significant promise in drug discovery due to their unique properties. These compounds have been incorporated into medicinal chemistry efforts to enhance drug potency or improve pharmacokinetic profiles. The FDA approval of several boronic acid drugs in recent years underscores their potential in therapeutic applications, particularly in treating cancer, infectious diseases, and as part of targeted drug delivery systems (Plescia & Moitessier, 2020).
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives, such as those present in “this compound,” are known for their broad therapeutic applications. They have been utilized in various drug formulations targeting CNS disorders, cancer, cardiovascular diseases, and as antibacterial and antiviral agents. The versatility of the piperazine moiety in drug design is attributed to its ability to modify pharmacokinetic and pharmacodynamic properties, leading to enhanced therapeutic efficacy and safety profiles (Rathi et al., 2016).
Electrochemical Biosensors and Diagnostic Applications
Compounds incorporating boronic acids and piperazine derivatives have been explored for their utility in constructing electrochemical biosensors. These sensors are capable of detecting a range of biological and chemical substances, including sugars, proteins, and ions, with high specificity and sensitivity. The potential for real-time, non-enzymatic detection of analytes in various settings underscores the versatility of these compounds in diagnostic and monitoring applications (Wang et al., 2014).
Environmental and Agricultural Research
Boronic acid derivatives have been investigated for their roles in environmental monitoring and agricultural research, particularly in the context of nutrient management and pollution control. For example, boron-specific resins have been developed for studies on plant boron nutrition, offering insights into micronutrient management in agriculture (Asad et al., 2004).
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids, there is a growing interest in extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
[3-fluoro-5-(piperazin-1-ylmethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFN2O2.ClH/c13-11-6-9(5-10(7-11)12(16)17)8-15-3-1-14-2-4-15;/h5-7,14,16-17H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHGUQSEGRBAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CN2CCNCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



